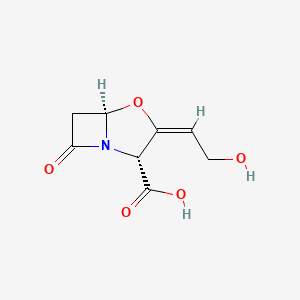
Isoclavulanic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoclavulanic acid is a derivative of clavulanic acid, a β-lactamase inhibitor produced by the bacterium Streptomyces clavuligerus. This compound is structurally similar to clavulanic acid but has distinct chemical properties and applications. This compound is primarily studied for its potential in overcoming antibiotic resistance by inhibiting β-lactamase enzymes, which are responsible for the degradation of β-lactam antibiotics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of isoclavulanic acid involves the isomerization of clavulanic acid. This process can be achieved through various chemical reactions, including the use of specific reagents and catalysts. One common method involves the photolysis of the phenacyl ester of clavulanic acid, which leads to the formation of this compound as a by-product .
Industrial Production Methods: Industrial production of this compound is typically carried out through fermentation processes using Streptomyces clavuligerus. The fermentation medium often contains glycerol and soy meal or soy meal extract, which serve as carbon and nitrogen sources, respectively . Optimization of fermentation conditions, such as pH, temperature, and aeration, is crucial for maximizing the yield of this compound.
Análisis De Reacciones Químicas
Types of Reactions: Isoclavulanic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of various esters and acyl derivatives .
Aplicaciones Científicas De Investigación
Isoclavulanic acid has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying β-lactamase inhibition and the development of new antibiotics. In biology, this compound is employed in research on bacterial resistance mechanisms and the development of novel antimicrobial agents .
In medicine, this compound is investigated for its potential to enhance the efficacy of β-lactam antibiotics by preventing their degradation by β-lactamase enzymes. This makes it a valuable tool in the fight against antibiotic-resistant bacterial infections . In industry, this compound is used in the production of various pharmaceutical formulations and as a precursor for the synthesis of other β-lactamase inhibitors .
Mecanismo De Acción
Isoclavulanic acid exerts its effects by binding irreversibly to β-lactamase enzymes, thereby inhibiting their activity. This prevents the degradation of β-lactam antibiotics, allowing them to effectively target and kill susceptible bacteria . The molecular targets of this compound include the active sites of β-lactamase enzymes, where it forms a stable complex that renders the enzyme inactive .
Comparación Con Compuestos Similares
Isoclavulanic acid is structurally similar to other β-lactamase inhibitors, such as clavulanic acid, sulbactam, and tazobactam. it has unique properties that distinguish it from these compounds. For example, this compound has a different stereochemistry compared to clavulanic acid, which affects its binding affinity and inhibitory activity .
List of Similar Compounds:- Clavulanic acid
- Sulbactam
- Tazobactam
These compounds share a common mechanism of action but differ in their chemical structures and specific applications .
Propiedades
Número CAS |
62319-53-3 |
|---|---|
Fórmula molecular |
C8H9NO5 |
Peso molecular |
199.16 g/mol |
Nombre IUPAC |
(2R,3E,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C8H9NO5/c10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4/h1,6-7,10H,2-3H2,(H,12,13)/b4-1+/t6-,7-/m1/s1 |
Clave InChI |
HZZVJAQRINQKSD-INJCQMSSSA-N |
SMILES isomérico |
C1[C@@H]2N(C1=O)[C@H](/C(=C\CO)/O2)C(=O)O |
SMILES canónico |
C1C2N(C1=O)C(C(=CCO)O2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-Amino-6-(4-methoxyanilino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14014286.png)
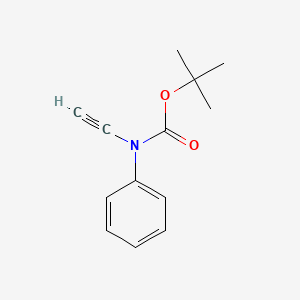

![2-[[4-[3-(6-methyl-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)propanoylamino]benzoyl]amino]pentanedioic acid](/img/structure/B14014300.png)
![cyclohexyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14014306.png)
![N1-[3-(4-chlorobenzoyl)-4,5-dimethyl-2-thienyl]-2-chloroacetamide](/img/structure/B14014308.png)
![[2-(2-Methoxybenzoyl)phenyl]-(4-methoxyphenyl)methanone](/img/structure/B14014314.png)
![[3-[(Dimethylamino)methyl]cyclobutyl]methanol](/img/structure/B14014319.png)
![Ethanone, 1-[4-(3-methyl-1-triazenyl)phenyl]-](/img/structure/B14014329.png)
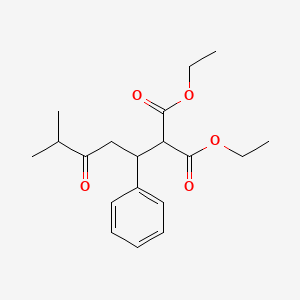
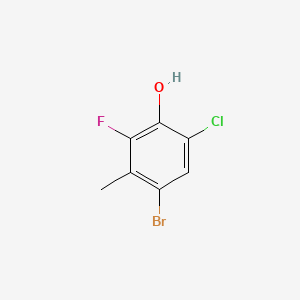
![7-Methyl-5-methylsulfanyltetrazolo[1,5-a]pyrimidine](/img/structure/B14014357.png)
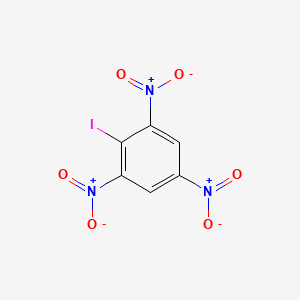
![4-Chlorobicyclo[2.2.0]hexane-1-carboxylic acid](/img/structure/B14014371.png)
